3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Overview
Description
3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure with formyl and cyano functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrrolopyridine derivatives.
Formylation Reaction: The pyrrolopyridine core is subjected to formylation using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Cyanation Reaction: The formylated intermediate undergoes a cyanation reaction using reagents like hydrogen cyanide or cyanogen bromide.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and innovations.
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGHIXQEVUKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676850 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-79-9 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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